![molecular formula C16H14N4OS B2482821 N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea CAS No. 439121-12-7](/img/structure/B2482821.png)
N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea is a compound of significant interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis and properties are pivotal for exploring its utility further.
Synthesis Analysis
The compound's synthesis involves several key steps, including the reaction of thiophene-2-yl ureas with aryl isocyanates to form the desired urea derivatives. A one-pot synthesis method has been described, emphasizing the efficiency and simplicity of the process (Yule & Fishwick, 2013). Additionally, the synthesis of related N-aryl-N'-pyrimidin-4-yl ureas showcases the versatility and potential for structural diversity within this chemical class (Guagnano et al., 2011).
Molecular Structure Analysis
Detailed molecular structure analysis, including Density Functional Theory (DFT) calculations, provides insights into the electronic properties of N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea derivatives. These studies reveal the HOMO-LUMO gap, ionization potential, and other quantum chemical features, offering a comprehensive understanding of the compound's reactivity and stability (Saracoglu et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea derivatives can lead to the formation of various biologically active molecules. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors demonstrates the compound's potential as a precursor for therapeutic agents (Machado et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea and its derivatives highlight their potential for various applications. The synthesis and characterization of such compounds, including their crystal structure analysis through X-ray diffraction, provide valuable data on their stability, solubility, and other physical characteristics (Sun et al., 2022).
科学的研究の応用
Cytokinin Activity
- N-phenyl-N'-(4-pyridyl)urea derivatives, which are structurally related to N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Certain derivatives showed high cytokinin activity, comparable to N6-benzyladenine (Takahashi et al., 1978).
Plant Morphogenesis
- Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been used extensively in in vitro plant morphogenesis studies for their cytokinin-like activity, often exceeding that of adenine compounds (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Activity
- A study involving the synthesis of various urea derivatives, including some structurally similar to N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea, investigated their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Some compounds also exhibited in vitro anticancer activity (Mustafa et al., 2014).
Polymers and Material Science
- N-aryl-N'-pyridyl ureas have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. The study found that substituents' electron-withdrawing nature affects the peak temperature in differential scanning calorimetry, indicating potential applications in material science (Makiuchi et al., 2015).
Medical Research
- Novel N-aryl-N'-pyrimidin-4-yl ureas have been developed as potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use in cancer therapy (Guagnano et al., 2011).
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-thiophen-2-ylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-6-12(7-5-11)18-16(21)20-15-17-9-8-13(19-15)14-3-2-10-22-14/h2-10H,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWFNNGTXCNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2482739.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)
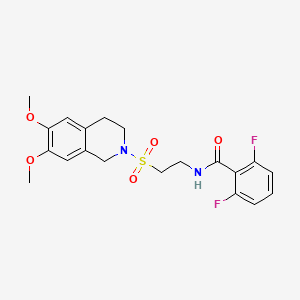
![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
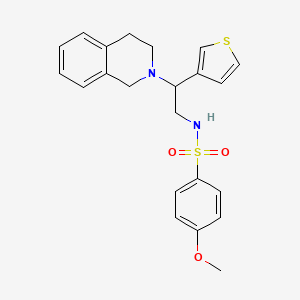
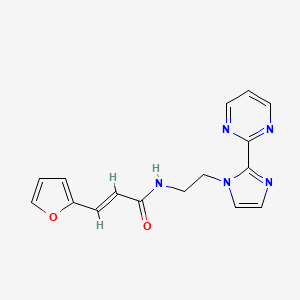
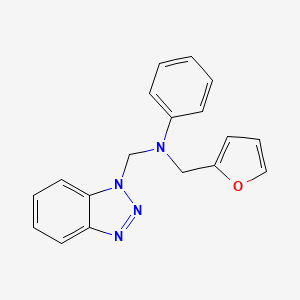
![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)
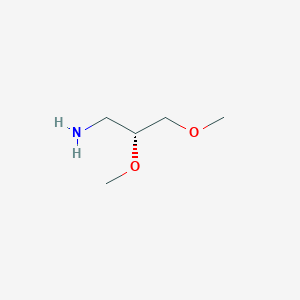

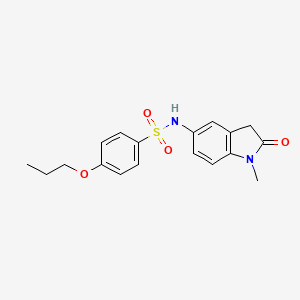
![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)
